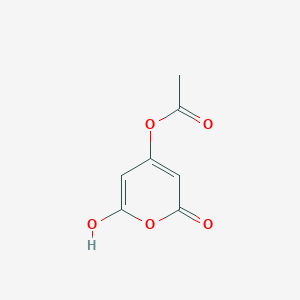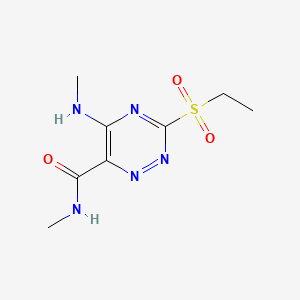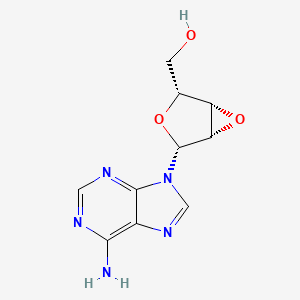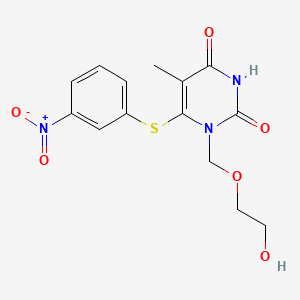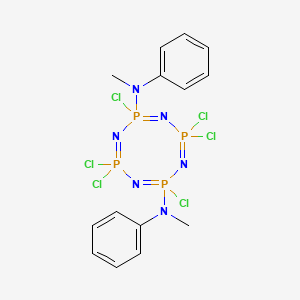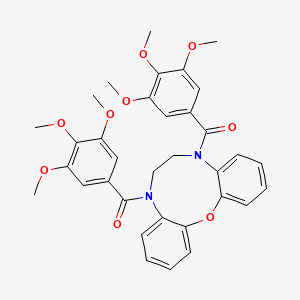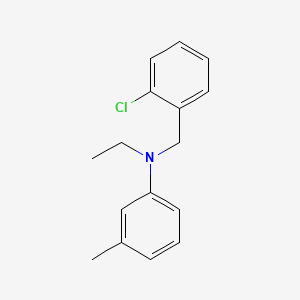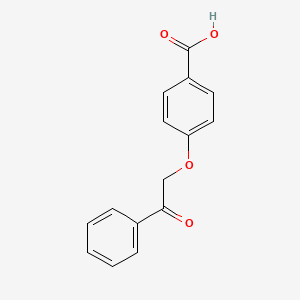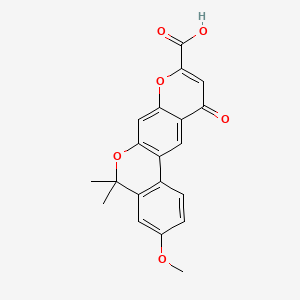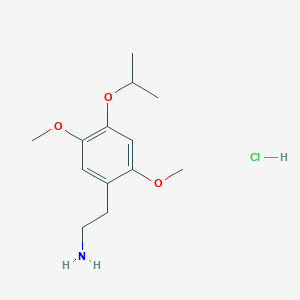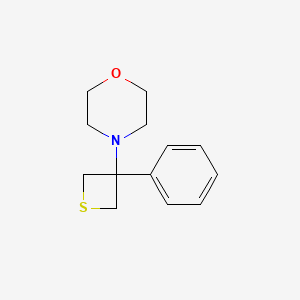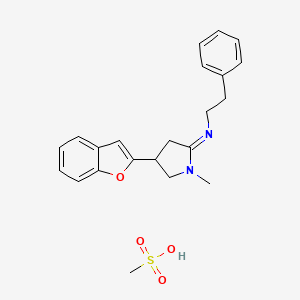
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate is a complex organic compound that features a pyrrolidine ring substituted with a benzofuryl group and a phenethyliminopyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Benzofuryl Group: The benzofuryl group can be introduced via a Friedel-Crafts acylation reaction using benzofuran and an acyl chloride.
Formation of the Phenethyliminopyrrolidine Moiety:
Methanesulfonate Formation: The final step involves the reaction of the compound with methanesulfonyl chloride to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzofuryl group, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzofuryl derivatives with various functional groups.
Applications De Recherche Scientifique
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The benzofuryl group can also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine methanesulfonate
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine methanesulfonate
Uniqueness
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzofuryl group enhances its ability to interact with biological targets, while the phenethyliminopyrrolidine moiety contributes to its overall stability and reactivity.
Propriétés
Numéro CAS |
94221-90-6 |
|---|---|
Formule moléculaire |
C22H26N2O4S |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
4-(1-benzofuran-2-yl)-1-methyl-N-(2-phenylethyl)pyrrolidin-2-imine;methanesulfonic acid |
InChI |
InChI=1S/C21H22N2O.CH4O3S/c1-23-15-18(20-13-17-9-5-6-10-19(17)24-20)14-21(23)22-12-11-16-7-3-2-4-8-16;1-5(2,3)4/h2-10,13,18H,11-12,14-15H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
UULYGXXWKBLSQQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


